molecular formula C17H20ClNO.ClH<br>C17H21Cl2NO B126195 Chlophedianol hydrochloride CAS No. 511-13-7

Chlophedianol hydrochloride

Cat. No.: B126195
CAS No.: 511-13-7
M. Wt: 326.3 g/mol
InChI Key: XYGSFNHCFFAJPO-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Chlophedianol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a histamine H1 receptor antagonist, which helps in reducing allergic reactions . The compound also interacts with the cough center in the medulla of the brain, suppressing the cough reflex . Additionally, this compound exhibits local anesthetic properties by blocking sodium channels, which inhibits nerve signal transmission .

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell signaling pathways by acting on the histamine H1 receptors, leading to reduced allergic responses . The compound also impacts gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to histamine H1 receptors, blocking the action of histamine and reducing allergic reactions . It also inhibits sodium channels, leading to local anesthetic effects . Additionally, this compound modulates the activity of transcription factors, resulting in changes in gene expression related to inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged suppression of the cough reflex and reduced inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively suppresses the cough reflex without significant adverse effects . At higher doses, this compound may exhibit anticholinergic effects, such as dry mouth, blurred vision, and urinary retention . Toxic effects, including central nervous system depression and respiratory distress, have been observed at very high doses .

Metabolic Pathways

This compound is metabolized primarily in the liver through hepatic enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways result in the formation of various metabolites, which are then excreted through the kidneys . This compound may also affect metabolic flux by altering the activity of enzymes involved in energy production and utilization .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream after oral administration and is distributed to different tissues, including the brain, where it exerts its central effects . This compound interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and cell membranes, where it exerts its local anesthetic and antihistamine effects . This compound may also be directed to specific compartments or organelles through targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chlophedianol hydrochloride involves several key steps:

    Mannich Reaction: In the presence of an acid catalyst, o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride undergo a Mannich reaction in an organic solvent to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.

    Neutralization Reaction: The resulting 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride is neutralized with an alkali to form 1-o-chlorophenyl-3-dimethylamino-1-acetone.

    Addition Reaction: This intermediate compound reacts with phenyl lithium in an organic solvent to yield chlophedianol.

    Hydrochloride Formation: Finally, chlophedianol reacts with hydrochloric acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple, convenient, and easily controlled, ensuring high safety performance and efficiency .

Chemical Reactions Analysis

Types of Reactions: Chlophedianol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly involving the chlorine atom in its structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

Chlophedianol hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Dextromethorphan: Another centrally acting cough suppressant, but it binds more strongly to the sigma-1 receptor compared to chlophedianol.

    Codeine: An opioid cough suppressant with a different mechanism of action, involving opioid receptors.

    Diphenhydramine: An antihistamine with cough suppressant properties, but it has a different chemical structure and additional sedative effects.

Uniqueness: Chlophedianol hydrochloride is unique due to its combination of local anesthetic, antispasmodic, and antihistamine properties, which are not commonly found together in other cough suppressants. Its relatively poor binding to the sigma-1 receptor also distinguishes it from other centrally acting cough suppressants like dextromethorphan .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGSFNHCFFAJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

791-35-5 (Parent)
Record name Chlophedianol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30965375
Record name Chlophedianol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-13-7
Record name Chlophedianol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlophedianol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlophedianol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOPHEDIANOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69QQ58998Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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